4-Methylisoindoline
Overview
Description
4-Methylisoindoline is an organic compound . It is also known as 4-methylisoindoline hydrochloride .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis technique involves solventless conditions .Molecular Structure Analysis
The molecular formula of 4-Methylisoindoline is C9H11N. For a detailed molecular structure analysis, tools like ChemSpider can be used . These tools allow you to search by structure or substructure, upload a structure file, or draw using a molecule editor .Chemical Reactions Analysis
Chemical reactions involving 4-Methylisoindoline can be analyzed using various techniques. For instance, quantitative techniques based on stoichiometry can be used . Electroanalytical tools can also be utilized to investigate redox-active intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylisoindoline include its molecular weight, density, melting point, boiling point, and solubility . These properties can be determined using various analytical techniques.Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They are used as biologically active compounds for the treatment of various disorders in the human body .
- Methods of Application : The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
- Results or Outcomes : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Scientific Field: Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : The application of indole derivatives has attracted increasing attention in recent years .
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Scientific Field: Alkaloid Synthesis
- Application : Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . In this review, they aim to highlight the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
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Scientific Field: Pharmacology
- Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Methods of Application : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
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Scientific Field: Materials Science
- Application : Isoindolinones, which “4-Methylisoindoline” is a type of, are the core structures of many natural products and drug molecules and are useful in materials science as fluorescent probes and synthetic dyes .
- Methods of Application : Different synthetic approaches and the use of versatile reagents have been reported for the synthesis of these novel molecules .
- Results or Outcomes : The fused analogues of these blended lactams also have a wide range of applications in medicinal chemistry and chemical biology .
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Scientific Field: Chemical Biology
- Application : The fused analogues of isoindolinones have a wide range of applications in chemical biology .
- Methods of Application : Different research groups have focused their efforts on improving synthetic protocols towards the synthesis of the isoindolinone frame both in the presence and absence of transition metals .
- Results or Outcomes : The transition metal-free synthetic protocols for isoindolinones and their fused analogues are highly fascinating due to several advantages for the industrial production of these bio-active molecules .
Safety And Hazards
properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZHWSFPHDXYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629731 | |
Record name | 4-Methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisoindoline | |
CAS RN |
739365-30-1 | |
Record name | 4-Methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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